

Physicochemical properties of "Methyl 6-nitro-1H-indazole-4-carboxylate"

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Compound of Interest

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| Compound Name: | Methyl 6-nitro-1H-indazole-4-carboxylate |
| Cat. No.: | B1291803 |

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An In-depth Technical Guide to Methyl 6-nitro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **Methyl 6-nitro-1H-indazole-4-carboxylate**. Due to the limited availability of direct experimental data for this specific regioisomer, this guide leverages data from closely related analogues and computational predictions to offer a thorough profile for research and drug development purposes.

Physicochemical Properties

Quantitative data for **Methyl 6-nitro-1H-indazole-4-carboxylate** and its relevant isomers are summarized below. The data for the target compound are predicted values, providing a baseline for experimental design.

Table 1: Physicochemical Properties of Indazole Derivatives

| Property | Methyl 6-nitro-1H-indazole-4-carboxylate (Predicted) | Methyl 4-nitro-1H-indazole-6-carboxylate ^[1] | Methyl 1H-indazole-4-carboxylate | 6-Nitro-1H-indazole ^{[2][3]} |
|--------------------------|---|---|---|---|
| CAS Number | Not available | 72922-61-3 ^[1] | 192945-49-6 | 7597-18-4 ^[2] |
| Molecular Formula | C ₉ H ₇ N ₃ O ₄ | C ₉ H ₇ N ₃ O ₄ | C ₉ H ₈ N ₂ O ₂ | C ₇ H ₅ N ₃ O ₂ |
| Molecular Weight (g/mol) | 221.17 | 221.17 | 176.17 | 163.13 ^{[2][3]} |
| Melting Point (°C) | 180-220 (estimated) | Not available | 133-138 | 208-209 ^[4] |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| Solubility | Poorly soluble in water, soluble in DMSO and DMF | Not available | Not available | >24.5 µg/mL in water at pH 7.4 ^[2] |
| pKa | 11.0-12.0 (indazole NH, estimated) | Not available | Not available | Not available |
| logP | 1.5-2.0 (estimated) | Not available | Not available | Not available |

Experimental Protocols

Synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate

A plausible synthetic route for **Methyl 6-nitro-1H-indazole-4-carboxylate** involves the nitration of a suitable precursor, Methyl 1H-indazole-4-carboxylate. The following protocol is adapted from established methods for the nitration of indazole derivatives^[5].

Workflow for the Synthesis of **Methyl 6-nitro-1H-indazole-4-carboxylate**



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*A proposed synthetic workflow for **Methyl 6-nitro-1H-indazole-4-carboxylate**.*

Materials and Reagents:

- Methyl 1H-indazole-4-carboxylate
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Crushed Ice
- Deionized Water
- Sodium Bicarbonate (saturated solution)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate
- Silica Gel for column chromatography

Procedure:

- Preparation of the Indazole Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve Methyl 1H-indazole-4-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir the mixture until complete dissolution.
- Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

- Nitration Reaction: Slowly add the nitrating mixture dropwise to the indazole solution, maintaining the reaction temperature below 10 °C. The addition should be controlled to prevent a rapid increase in temperature.
- Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form.
- Isolation and Neutralization: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. Further wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.
- Purification: The crude product, which may contain a mixture of nitro-isomers, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired **Methyl 6-nitro-1H-indazole-4-carboxylate**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the methyl ester protons (a singlet around 3.9-4.1 ppm), and the NH proton of the indazole (a broad singlet at higher chemical shift, typically >10 ppm in DMSO-d₆). The position and coupling constants of the aromatic protons will be crucial for confirming the 6-nitro and 4-carboxylate substitution pattern.
- ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro and carboxylate groups.

Mass Spectrometry (MS):

- Instrumentation: An Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a similar high-resolution mass spectrometer.

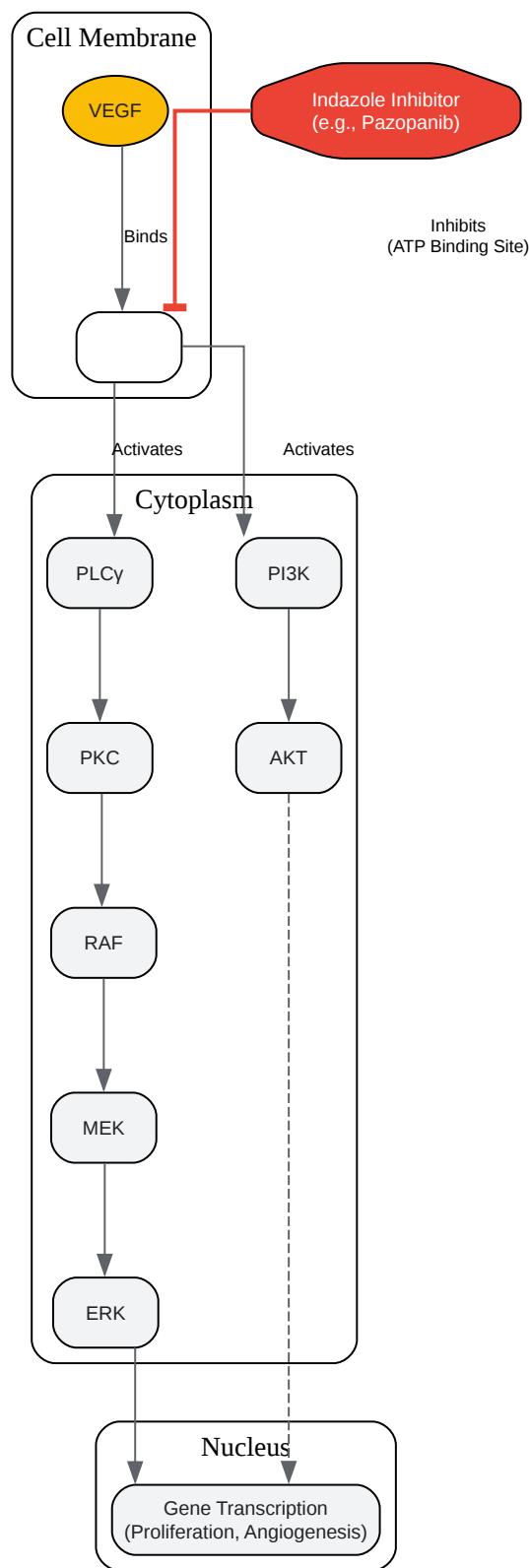
- Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).
- Data Acquisition: The mass spectrum should show the molecular ion peak ($[M]^+$) or the protonated molecular ion peak ($[M+H]^+$) corresponding to the molecular weight of 221.17 g/mol. Fragmentation patterns can provide further structural information.

Biological Significance and Signaling Pathways

Indazole derivatives are recognized as "privileged structures" in medicinal chemistry, with many exhibiting potent biological activities, including as kinase inhibitors for cancer therapy[6]. While the specific biological activity of **Methyl 6-nitro-1H-indazole-4-carboxylate** has not been reported, its structural similarity to known kinase inhibitors suggests it could be a valuable scaffold for drug discovery.

For instance, 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of Pazopanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs)[5]. The inhibition of VEGFR signaling is a critical mechanism in anti-angiogenic cancer therapy.

VEGFR Signaling Pathway Targeted by Indazole-Based Inhibitors



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A simplified diagram of the VEGFR signaling pathway.

This diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR), triggering a cascade of intracellular signaling events that ultimately lead to gene transcription promoting cell proliferation and angiogenesis. Indazole-based kinase inhibitors can block this pathway by binding to the ATP-binding site of VEGFR, thereby inhibiting its kinase activity.

Conclusion

Methyl 6-nitro-1H-indazole-4-carboxylate represents a potentially valuable, yet understudied, molecule in the landscape of medicinal chemistry. This guide provides a foundational understanding of its predicted physicochemical properties, a plausible synthetic route, and its potential relevance in the context of kinase inhibition. The provided experimental protocols and theoretical framework are intended to facilitate further research and development of this and related indazole derivatives as novel therapeutic agents. Researchers are encouraged to perform experimental validation of the predicted properties and explore the biological activities of this compound.

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